![molecular formula C12H19F3N2O2 B2921697 N-[(oxolan-2-yl)methyl]-4-(trifluoromethyl)piperidine-1-carboxamide CAS No. 2415586-30-8](/img/structure/B2921697.png)
N-[(oxolan-2-yl)methyl]-4-(trifluoromethyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(oxolan-2-yl)methyl]-4-(trifluoromethyl)piperidine-1-carboxamide is a synthetic organic compound that features a piperidine ring substituted with a trifluoromethyl group and a carboxamide group The oxolan-2-ylmethyl group is attached to the nitrogen atom of the piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(oxolan-2-yl)methyl]-4-(trifluoromethyl)piperidine-1-carboxamide typically involves multiple steps. One common approach is to start with the piperidine ring and introduce the trifluoromethyl group through a nucleophilic substitution reaction. The oxolan-2-ylmethyl group can be attached via a reductive amination reaction. The final step involves the formation of the carboxamide group through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(oxolan-2-yl)methyl]-4-(trifluoromethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, alcohols) are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(oxolan-2-yl)methyl]-4-(trifluoromethyl)piperidine-1-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in biochemical assays to study enzyme interactions and cellular processes.
Medicine: It has potential as a pharmaceutical intermediate for the development of new drugs, particularly those targeting the central nervous system.
Industry: The compound can be utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of N-[(oxolan-2-yl)methyl]-4-(trifluoromethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, the compound can bind to its target and modulate its activity, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(oxolan-2-yl)methyl]-4-(2-phenoxyethoxy)benzamide
- N-methyl-4-(oxolan-2-ylmethoxy)piperidine-1-carboxamide
Uniqueness
N-[(oxolan-2-yl)methyl]-4-(trifluoromethyl)piperidine-1-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
N-(oxolan-2-ylmethyl)-4-(trifluoromethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F3N2O2/c13-12(14,15)9-3-5-17(6-4-9)11(18)16-8-10-2-1-7-19-10/h9-10H,1-8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIMPUNNKQMFJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)N2CCC(CC2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl2-aminobicyclo[4.1.0]heptane-2-carboxylatehydrochloride,Mixtureofdiastereomers](/img/structure/B2921616.png)
![n-(4-chlorophenyl)-2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl]acetamide](/img/structure/B2921617.png)
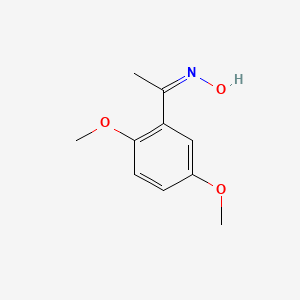
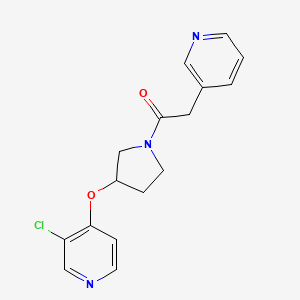
![2,6-difluoro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2921622.png)
![7-(4-methoxyphenyl)-1,3-dimethyl-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2921624.png)
![N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2921625.png)
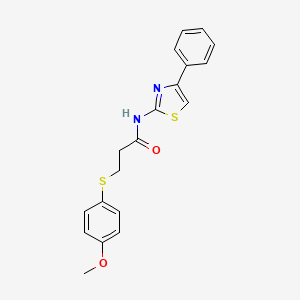
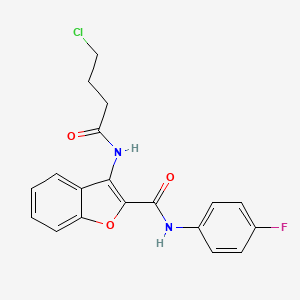
![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-7-yl]acetamide](/img/structure/B2921631.png)
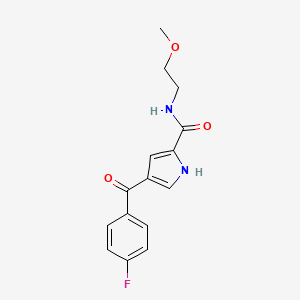
![(4-(4-(benzyloxy)phenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2921635.png)
![1-(5-Hydroxy-3-phenylpentyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2921637.png)
